tert-Butyl (1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl)carbamate
Overview
Description
This compound is a carbamate, which is an organic compound derived from carbamic acid. The structure suggests that it contains a tert-butyl group, a carbamate group, and a 2,5-difluorophenyl group . Carbamates are often used in pesticides and pharmaceuticals due to their reactivity with certain enzymes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group attached to a tert-butyl group and a 2,5-difluorophenyl group . The presence of fluorine atoms could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
Carbamates are known to react with enzymes like acetylcholinesterase, which is why they’re often used in pesticides . The presence of the 2,5-difluorophenyl group could potentially influence the compound’s reactivity, but without specific studies, it’s hard to say for sure.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more electronegative and potentially more reactive .
Scientific Research Applications
Synthesis of Protease Inhibitors : Enantioselective syntheses of tert-butyl carbamates were used to produce potent β-secretase inhibitors. These compounds could potentially be used in the treatment of diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).
Crystal Structure Analysis : The study of tert-butyl carbamates also involves understanding their crystal structures. This research is crucial in the field of material science and pharmaceuticals (Baillargeon et al., 2017).
Photoredox-Catalyzed Amination : Tert-butyl carbamates are used in photoredox-catalyzed amination reactions. This has applications in synthetic chemistry for constructing various chemical structures under mild conditions (Wang et al., 2022).
Cycloaddition Reactions : These compounds participate in Cu(I)-catalyzed [3+2] cycloadditions, leading to the formation of various cycloadducts. Such reactions are fundamental in organic synthesis (Pušavec et al., 2014).
Natural Product Synthesis : Tert-butyl carbamates are intermediates in the synthesis of natural products like jaspine B, which has cytotoxic activity against certain human carcinoma cell lines (Tang et al., 2014).
Efficient Synthesis Methods : Advances in the synthesis of tert-butyl carbamates have been made, leading to more efficient, cost-effective, and high-yielding preparation methods (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-5-6-13(19-15(21)22-16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13H,6H2,2-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPUEOMVOKWZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)C1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162634 | |
Record name | 1,1-Dimethylethyl N-[1-(2,5-difluorobenzoyl)-3-butyn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1172623-96-9 | |
Record name | 1,1-Dimethylethyl N-[1-(2,5-difluorobenzoyl)-3-butyn-1-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172623-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(2,5-difluorobenzoyl)-3-butyn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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